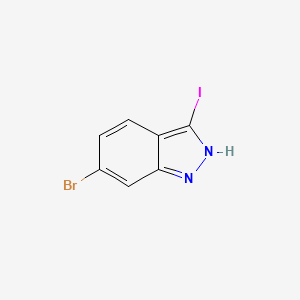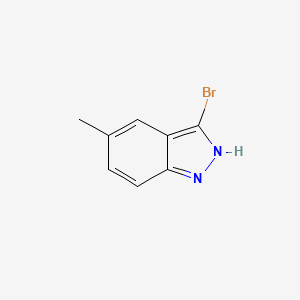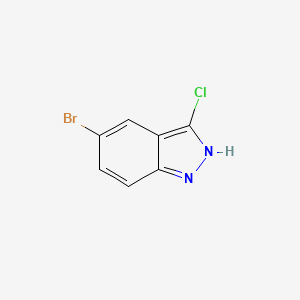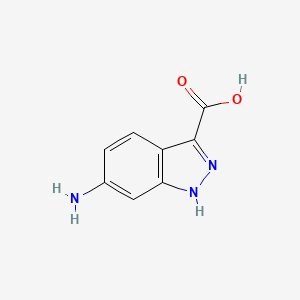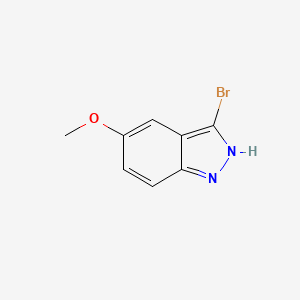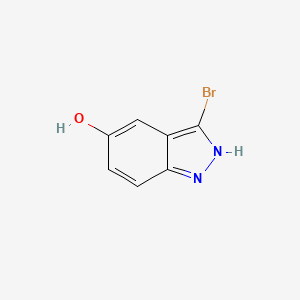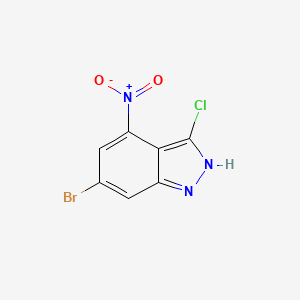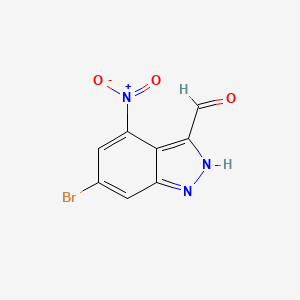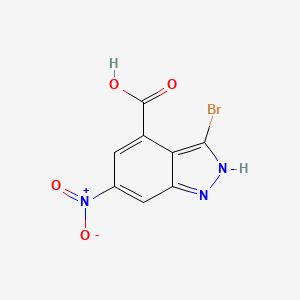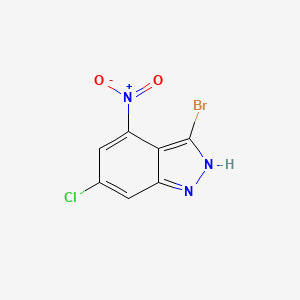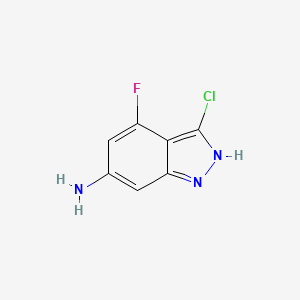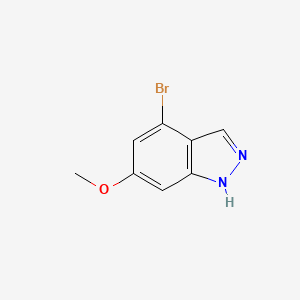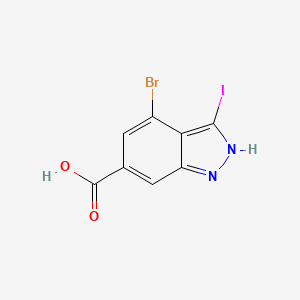
4-Bromo-3-iodo-1H-indazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Bromo-3-iodo-1H-indazole-6-carboxylic acid" is a halogenated indazole derivative, which is a heterocyclic compound that has been of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. Indazole derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of indazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported using starting materials such as allyl iodide, which is transformed through a series of reactions including alkylation, retrocycloaddition, and conjugate addition reactions . Another approach involves the arylation of bromoindazole precursors followed by conversion to different functional groups, as seen in the synthesis of a diethylamide derivative from 5-bromoindazole-3-carboxylic acid methylester . These methods highlight the versatility of indazole synthesis strategies, which could be adapted for the synthesis of "4-Bromo-3-iodo-1H-indazole-6-carboxylic acid".
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of a fused benzene and pyrazole ring. X-ray crystallography is a common technique used to determine the precise structure of these compounds, as demonstrated in studies of similar molecules . The crystallographic data provide detailed information about bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
Indazole derivatives can undergo a variety of chemical reactions, including halogenation, cycloaddition, and nucleophilic addition. For example, reactions with bromine can yield mono- or dibromo derivatives of indazole diones . The presence of halogen substituents on the indazole ring can also influence the reactivity of the compound, potentially facilitating further functional group transformations or the formation of novel ring systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Bromo-3-iodo-1H-indazole-6-carboxylic acid" would be influenced by the presence of bromo and iodo substituents on the indazole core. These halogens are likely to affect the compound's melting point, solubility, and stability. Additionally, the electronic properties of the indazole ring system, such as its ability to participate in hydrogen bonding and π-π stacking interactions, would be important factors in determining the compound's behavior in various environments .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : Indazole derivatives, including those related to "4-Bromo-3-iodo-1H-indazole-6-carboxylic acid", are synthesized through methods such as palladium-catalyzed carbonylation and Suzuki coupling reactions. These methods are efficient for preparing 1H-indazole-3-carboxylic acid esters and amides, offering moderate to good yields under mild conditions, supporting further synthetic transformations (Buchstaller et al., 2011; Gogireddy et al., 2014).
Characterization and Properties : The characterization of indazole derivatives is crucial for understanding their structural and functional properties. Crystallography and spectroscopy techniques, such as FT-IR, NMR, and X-ray diffraction, are used to elucidate the molecular structure and confirm the synthesis of these compounds (Anuradha et al., 2014).
Applications in Material Science and Catalysis
- Photoluminescence and Catalytic Properties : Some indazole derivatives exhibit photoluminescence properties and have been used to improve catalytic activity in the synthesis of organic compounds. These materials can serve as precursors for molecular electronic materials and catalysts in organic reactions, demonstrating the versatility of indazole-based compounds in material science and catalysis (Wang et al., 2016).
Potential Pharmaceutical Applications
- Synthesis of Biologically Active Compounds : The structural motif of indazole is found in many biologically active molecules. Indazole derivatives have been synthesized for potential use in pharmaceutical applications, including as inhibitors of specific proteins or enzymes. The ability to modify indazole scaffolds through various synthetic routes allows for the creation of novel compounds with potential therapeutic benefits (Kanishchev & Dolbier, 2018; Lu et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-3-iodo-2H-indazole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIN2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOYFXWLVUSWRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646398 |
Source


|
| Record name | 4-Bromo-3-iodo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-iodo-1H-indazole-6-carboxylic acid | |
CAS RN |
885523-54-6 |
Source


|
| Record name | 4-Bromo-3-iodo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

